2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxy-5-methylphenyl)acetamide
CAS No.: 921508-49-8
Cat. No.: VC11961669
Molecular Formula: C19H24N4O3S
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921508-49-8 |
|---|---|
| Molecular Formula | C19H24N4O3S |
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | 2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2-methoxy-5-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C19H24N4O3S/c1-12-7-8-16(26-2)15(9-12)22-17(24)10-14-11-27-19(21-14)23-18(25)20-13-5-3-4-6-13/h7-9,11,13H,3-6,10H2,1-2H3,(H,22,24)(H2,20,21,23,25) |
| Standard InChI Key | WUOSJGWCNOGNIO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3 |
| Canonical SMILES | CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3 |
Introduction
Chemical Identity and Structural Features
2-{2-[(Cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxy-5-methylphenyl)acetamide belongs to the thiazole-acetamide class, characterized by a central thiazole ring substituted with carbamoyl and acetamide groups. The IUPAC name reflects its substituents: a cyclopentylcarbamoyl moiety at position 2 of the thiazole ring and a 2-methoxy-5-methylphenyl group attached via an acetamide linkage.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 921508-49-8 | |
| Molecular Formula | C₁₉H₂₄N₄O₃S | |
| Molecular Weight | 388.5 g/mol | |
| IUPAC Name | 2-[2-(Cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |
| SMILES | CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3 |
The thiazole core contributes to electron-rich aromaticity, while the acetamide side chain enhances solubility and target-binding capacity. The cyclopentyl group may influence lipophilicity and metabolic stability.
Synthesis and Chemical Reactivity
Synthesis of this compound likely follows established routes for thiazole-acetamide derivatives. A generalized pathway involves:
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Thiazole Ring Formation: Condensation of thiourea derivatives with α-halo ketones or esters.
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Carbamoylation: Reaction with cyclopentyl isocyanate to introduce the carbamoyl group.
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Acetamide Coupling: Amidation of the thiazole-linked acetic acid with 2-methoxy-5-methylaniline.
Table 2: Hypothetical Synthesis Steps
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Thiazole formation | Thiourea, α-bromoacetophenone | 4-Acetylthiazole intermediate |
| 2 | Carbamoylation | Cyclopentyl isocyanate, DMF | 2-Carbamoylthiazole derivative |
| 3 | Acetamide coupling | EDC/HOBt, DIPEA | Final product |
While exact yields and purification methods remain unpublished, analogous syntheses report moderate efficiencies (40–60%). The compound’s reactivity is typical of thiazoles, with potential for electrophilic substitution at the 5-position and nucleophilic attacks on the carbamoyl group.
Physicochemical and Pharmacokinetic Properties
Experimental data on solubility and stability are scarce, but computational predictions and analog comparisons provide insights:
Table 3: Predicted Physicochemical Properties
| Property | Value/Estimate | Basis |
|---|---|---|
| LogP (lipophilicity) | 3.2 ± 0.5 | Cyclopentyl and aryl groups |
| Water Solubility | ~0.05 mg/mL (25°C) | High molecular weight |
| Plasma Protein Binding | 85–90% | Analog studies |
| Metabolic Stability | Moderate (CYP3A4 substrate) | Thiazole oxidation pathways |
The compound’s low solubility may limit bioavailability, necessitating formulation strategies like salt formation or nanoparticle encapsulation.
Research Gaps and Future Directions
No in vivo or clinical data exist for this specific compound. Priorities include:
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Toxicity Profiling: Acute and chronic toxicity studies in preclinical models.
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Structure-Activity Relationships: Modifying the cyclopentyl or methoxy groups to enhance potency.
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Formulation Development: Addressing solubility limitations via prodrugs or co-solvents.
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